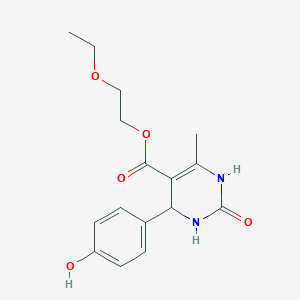![molecular formula C15H22N2O5S B4983809 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4983809.png)
2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity.
作用機序
The mechanism of action of 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide involves the inhibition of 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide, which is a negative regulator of insulin signaling. 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide dephosphorylates the insulin receptor and downstream signaling molecules, leading to the attenuation of insulin signaling and insulin resistance. By inhibiting 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide, 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide enhances insulin signaling and improves glucose metabolism.
Biochemical and Physiological Effects
In addition to its effects on glucose and lipid metabolism, 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-oxidant properties, reducing the production of pro-inflammatory cytokines and reactive oxygen species. It also has neuroprotective effects, protecting against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide is its high selectivity for 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide, which minimizes off-target effects. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. It also has potential toxicity concerns, particularly at high doses.
将来の方向性
There are several future directions for the research on 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide. One area of interest is the development of more potent and selective 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the compound's effects on other metabolic pathways and diseases, such as cancer and cardiovascular disease. Additionally, the compound's neuroprotective effects warrant further investigation in the context of neurodegenerative diseases. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of this compound could enhance its therapeutic potential.
合成法
The synthesis of 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide involves a multi-step process that starts with the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine to form 4-methoxy-3-nitrobenzenesulfonamide piperidine salt. This intermediate is then reacted with potassium phthalimide to form the phthalimide derivative, which is subsequently hydrolyzed to yield 4-methoxy-3-aminobenzenesulfonamide. The final step involves the reaction of 4-methoxy-3-aminobenzenesulfonamide with ethyl chloroacetate to form the desired product, 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide.
科学的研究の応用
2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity. The compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. It also has beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels.
特性
IUPAC Name |
2-[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11-5-7-17(8-6-11)23(19,20)14-9-12(22-10-15(16)18)3-4-13(14)21-2/h3-4,9,11H,5-8,10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQQDFUPZVHCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OCC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(benzoylamino)-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B4983735.png)

![phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(3-nitrophenyl)sulfonyl]carbamate](/img/structure/B4983749.png)
![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)
![methyl 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoate](/img/structure/B4983761.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![1-[2-(allyloxy)benzyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4983764.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4983776.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)
![N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)


![1-{[3-(1-azocanylcarbonyl)-1H-pyrazol-5-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B4983813.png)